molecular formula C20H16O3 B571471 3-Benzyloxy-2-styryl-pyran-4-one CAS No. 1206102-05-7

3-Benzyloxy-2-styryl-pyran-4-one

Cat. No. B571471
M. Wt: 304.345
InChI Key: GRNZXGRTBJGQGT-VAWYXSNFSA-N
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Description

Synthesis Analysis

The synthesis of 3-Benzyloxy-2-styryl-pyran-4-one involves the Wittig reaction, where different styryl side chains are linked to the C2-position of pyranones . Intermediates with a carboxylic group are obtained by the substitution of glycine, followed by the deprotection of the benzyl group by hydrochloric acid .


Molecular Structure Analysis

The molecular formula of 3-Benzyloxy-2-styryl-pyran-4-one is C20H16O3 . The molecular weight is 304.345 .


Chemical Reactions Analysis

The chemical reactivity of 3-Benzyloxy-2-styryl-pyran-4-one can be influenced by the presence of an electron-withdrawing cyano group, which activates the styryl double bond .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • A microwave-assisted transformation of 2-pyrones into 4-pyrones has been developed, followed by photocatalytic oxidative cyclization to obtain new benzo[f]chromen-1-ones and phenyl-4H-chromen-4-ones, demonstrating an innovative approach in synthetic chemistry (Ait‐Baziz et al., 2014).
  • The synthesis of bis-DCM type dyes involving 2,6-bis (4-(dialkylamino) styryl)-4H-pyran-4-one suggests its utility in the development of materials for organic light-emitting diodes, highlighting its importance in materials science (Teimuri‐Mofrad et al., 2018).
  • The creation of novel metal-chelator-bearing compounds from 5-benzyloxy-2-(hydroxymethyl)pyran-4-one for cytotoxicity evaluation against various cancer cell lines indicates its potential in medicinal chemistry and cancer research (Chen et al., 2003).

Photophysical Properties and Organic Electronics

  • The study of substituted phenols from pyranone precursors including 3-(benzyloxy)-2-methyl-4H-pyran-4-one underlines the importance of these compounds in organic synthesis and their potential application in various fields, including materials science and pharmacology (Marshall et al., 2009).
  • The development of glassy organic compounds based on the 4H-pyran-4-ylidene fragment for potential use as solution-processable emitters in optical applications, with amplified spontaneous emission properties, illustrates its utility in the field of photonics and optoelectronics (Zarins et al., 2020).

Antioxidant Properties and Biological Activity

  • A theoretical study on the radical scavenging antioxidant activity of 3-styrylchromone derivatives, where the molecular structure plays a significant role, suggests the potential of these compounds in pharmaceutical applications and as antioxidants (Huang et al., 2021).
  • The design, synthesis, and characterization of ferrocene-based V-shaped chromophores, including 4H-pyran fragments, for optical applications, show the potential of these compounds in the development of materials with nonlinear optical properties (Teimuri‐Mofrad et al., 2017).

Future Directions

The future directions of 3-Benzyloxy-2-styryl-pyran-4-one could involve further exploration of its potential therapeutic and industrial applications. As an intermediate in the synthesis of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor , it could play a role in the development of new treatments for HIV-1.

properties

IUPAC Name

2-[(E)-2-phenylethenyl]-3-phenylmethoxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-18-13-14-22-19(12-11-16-7-3-1-4-8-16)20(18)23-15-17-9-5-2-6-10-17/h1-14H,15H2/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNZXGRTBJGQGT-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(OC=CC2=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(OC=CC2=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxy-2-styryl-pyran-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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